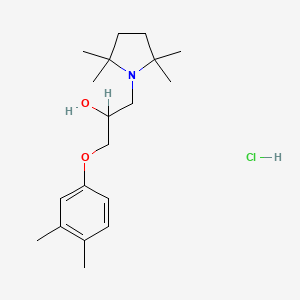![molecular formula C7H9ClO B14670081 1-Chlorobicyclo[2.2.1]heptan-2-one CAS No. 51417-65-3](/img/structure/B14670081.png)
1-Chlorobicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic organic compound with a unique structure that includes a chlorine atom and a ketone functional group. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the chlorine atom and the ketone group makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the chlorination of bicyclo[2.2.1]heptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom into the bicyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the bicyclic structure.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1-chlorobicyclo[2.2.1]heptan-2-ol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Chlorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chlorobicyclo[2.2.1]heptan-2-one depends on its specific application. In chemical reactions, the chlorine atom and the ketone group play crucial roles in determining the reactivity and the types of products formed. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Contains additional methyl groups, leading to different physical and chemical properties.
Bicyclo[2.2.1]heptan-2-ol: The ketone group is reduced to an alcohol, altering its reactivity and applications.
Uniqueness: 1-Chlorobicyclo[2.2.1]heptan-2-one is unique due to the presence of both a chlorine atom and a ketone group within a strained bicyclic structure. This combination of features makes it highly reactive and versatile for various chemical transformations and applications .
Propiedades
Número CAS |
51417-65-3 |
|---|---|
Fórmula molecular |
C7H9ClO |
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
1-chlorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4H2 |
Clave InChI |
NKJJAPIGFNBSKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


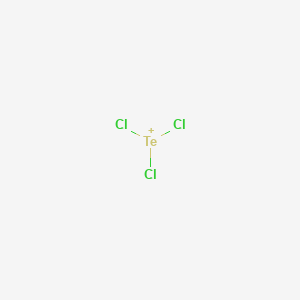
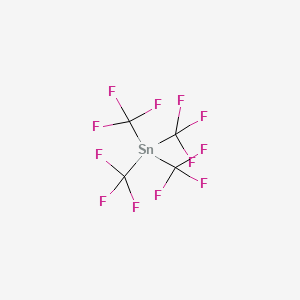
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
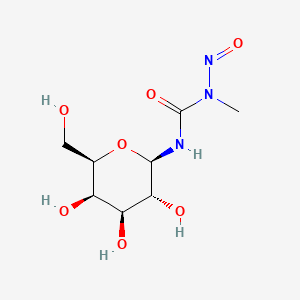
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
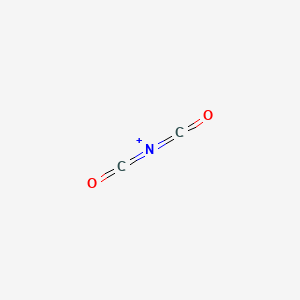

![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
